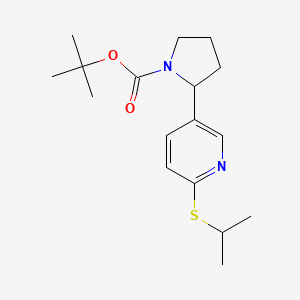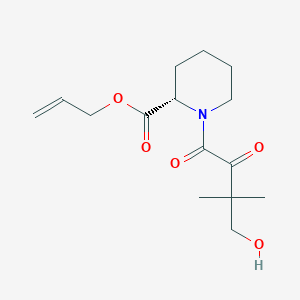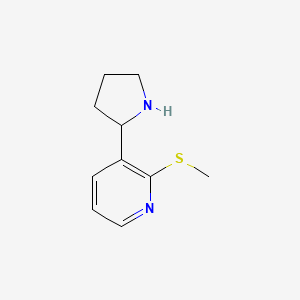![molecular formula C11H6ClN3 B11808215 6-Chloro-[3,3'-bipyridine]-5-carbonitrile CAS No. 1214346-69-6](/img/structure/B11808215.png)
6-Chloro-[3,3'-bipyridine]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-[3,3’-bipyridine]-5-carbonitrile is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a carbonitrile group at the 5th position on the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Chloro-[3,3’-bipyridine]-5-carbonitrile, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[3,3’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form bipyridine N-oxides or reduction to form dihydrobipyridines.
Coupling Reactions: It can participate in coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include substituted bipyridines, bipyridine N-oxides, and dihydrobipyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-[3,3’-bipyridine]-5-carbonitrile involves its interaction with metal ions and other molecular targets. The compound can coordinate with metal centers, forming stable complexes that can modulate the activity of enzymes and other proteins. The pathways involved in its mechanism of action include the inhibition or activation of specific enzymes, depending on the nature of the metal ion and the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[3,3’-bipyridine]: Similar in structure but with a bromine atom instead of chlorine.
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups instead of a carbonitrile group.
6,6’-Dibromo-2,2’-dipyridyl: Contains two bromine atoms and is used in similar applications.
Uniqueness
6-Chloro-[3,3’-bipyridine]-5-carbonitrile is unique due to the presence of both a chlorine atom and a carbonitrile group, which confer distinct electronic and steric properties. These properties enhance its ability to form stable complexes with metal ions and make it a valuable compound in various scientific research applications .
Properties
CAS No. |
1214346-69-6 |
|---|---|
Molecular Formula |
C11H6ClN3 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
2-chloro-5-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-9(5-13)4-10(7-15-11)8-2-1-3-14-6-8/h1-4,6-7H |
InChI Key |
QVKJHDGVJXPUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)

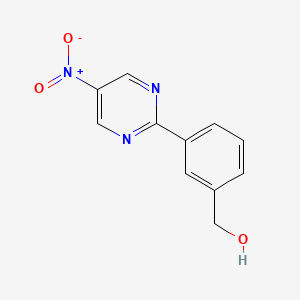

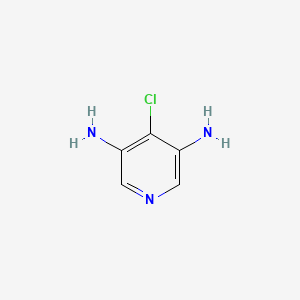

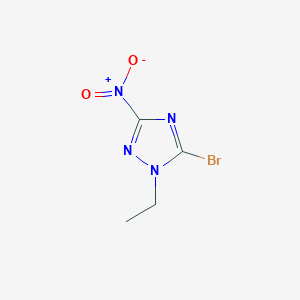

![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
